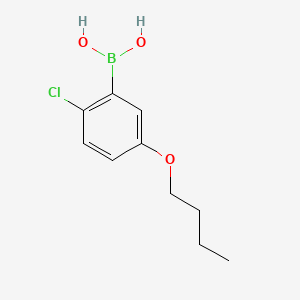

(5-Butoxy-2-chlorophenyl)boronic acid

Description

Overview of Arylboronic Acids as Versatile Reagents in Organic Synthesis

Arylboronic acids are widely recognized for their versatility as building blocks in organic chemistry. wordpress.com They are stable, generally have low toxicity, and are easy to handle, making them highly attractive for synthetic applications. wordpress.com One of their most prominent roles is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.net This reaction allows for the efficient construction of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

Beyond the Suzuki coupling, arylboronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and conjugate additions. researchgate.net Their reactivity can be attributed to the Lewis acidic nature of the boron atom, which allows for the formation of reversible covalent complexes with various molecules. google.com

Significance of Substituted Arylboronic Acids in Advanced Synthetic Methodologies

The true power of arylboronic acids in synthesis lies in the ability to introduce a wide range of substituents onto the aromatic ring. These substituents can dramatically influence the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and providing access to a diverse array of complex target structures. For instance, the presence of electron-donating or electron-withdrawing groups can affect the efficiency of cross-coupling reactions. google.com

Substituted arylboronic acids are crucial for creating molecules with specific functions, such as tailored ligands for asymmetric catalysis or biologically active compounds. nih.gov The strategic placement of different functional groups allows chemists to build intricate molecular frameworks with precise control over their three-dimensional structure and properties.

Historical Development and Contemporary Relevance of Boronic Acid Chemistry

The history of boronic acids dates back to 1860, when Edward Frankland first synthesized a member of this class. wordpress.com However, their widespread use in organic synthesis is a more recent development, largely spurred by the discovery of the Suzuki-Miyaura coupling reaction in the late 1970s. sigmaaldrich.com This breakthrough demonstrated the immense potential of boronic acids as coupling partners and ignited extensive research into their chemistry.

Today, boronic acid chemistry is more relevant than ever. The demand for efficient and selective synthetic methods in drug discovery and materials science continues to drive innovation in this area. nih.gov Researchers are constantly developing new catalysts, ligands, and reaction conditions to expand the scope and utility of boronic acid-based transformations. researchgate.net

Academic Research Trajectory and Potential Scholarly Impact of (5-Butoxy-2-chlorophenyl)boronic Acid

This compound, with its specific substitution pattern, is a valuable reagent for the synthesis of complex organic molecules. Its academic and industrial interest is highlighted by its use in the preparation of therapeutic agents. For example, this compound has been utilized in the synthesis of substituted tetrahydrofuran (B95107) modulators of sodium channels, which are targets for conditions such as chronic pain.

The synthesis of such polysubstituted arylboronic acids can be achieved through various methods, including the Grignard reaction of a corresponding aryl halide followed by reaction with a borate (B1201080) ester. google.com The commercial availability of this compound facilitates its use in research and development.

The scholarly impact of this particular boronic acid lies in its ability to introduce a unique combination of substituents into a target molecule in a single step. This can streamline synthetic routes and provide access to novel chemical space for drug discovery and materials science. Its application in the synthesis of biologically active compounds underscores its potential for significant contributions to medicinal chemistry.

Strategic Importance of Specific Substituents (Butoxy, Chloro) in Arylboronic Acid Design

The butoxy and chloro substituents on the phenyl ring of this compound are not arbitrary; they are strategically chosen to impart specific properties to the molecule and its subsequent derivatives.

The chloro group is an electron-withdrawing group that can influence the reactivity of the boronic acid in cross-coupling reactions. It also provides a potential handle for further functionalization through nucleophilic aromatic substitution or other transformations. The presence of a halogen can be crucial for tuning the electronic properties of the final product, which is often a key consideration in the design of pharmaceuticals and materials.

The butoxy group, on the other hand, is an electron-donating group. Its presence can also modulate the electronic nature of the aromatic ring. Furthermore, the butoxy group can increase the lipophilicity of a molecule, which can be advantageous for improving its pharmacokinetic properties, such as membrane permeability and metabolic stability, in drug candidates. The flexible butyl chain can also interact with hydrophobic pockets in biological targets.

The combination of these two substituents in a specific regioisomeric arrangement offers a unique building block for creating highly functionalized and sterically defined molecules. This strategic design allows for precise control over the properties of the resulting compounds, making this compound a valuable tool for synthetic chemists.

Compound Information Table

| Compound Name | CAS Number |

| This compound | 1256346-09-4 |

| (2-Butoxy-5-chlorophenyl)boronic acid | 352534-88-4 |

Detailed Research Findings

Properties

IUPAC Name |

(5-butoxy-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSNETLHXULGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681648 | |

| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-09-4 | |

| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Butoxy 2 Chlorophenyl Boronic Acid

Established Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids, including (5-Butoxy-2-chlorophenyl)boronic acid, has been achieved through various synthetic strategies. nih.gov These methods can be broadly categorized into two main approaches: the reaction of organometallic intermediates with borate (B1201080) esters and the transition metal-catalyzed borylation of aryl precursors. nih.govoup.com Each pathway offers distinct advantages and is chosen based on the desired substrate scope, functional group tolerance, and reaction conditions.

Metal-Halogen Exchange and Subsequent Borylation

A classical and widely employed method for the synthesis of arylboronic acids involves a metal-halogen exchange reaction to generate an organometallic intermediate, which is then quenched with an electrophilic boron reagent. nih.govwikipedia.org This two-step process is highly effective for a range of aryl halides.

The lithiation-borylation sequence is a powerful tool for the synthesis of arylboronic acids. nih.govscispace.com This method typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form an aryllithium species. wikipedia.orgsci-hub.se This intermediate is then treated with a trialkyl borate, most commonly triisopropyl borate or trimethyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. nih.govsci-hub.se The reaction is kinetically controlled, with exchange rates following the trend of I > Br > Cl. wikipedia.org The use of cryogenic temperatures is often necessary to prevent side reactions. acs.org One-pot lithiation-borylation/Suzuki coupling reactions have been developed, offering an efficient route to complex molecules. medium.com

Aryl halides can be converted to their corresponding aryllithium reagents, which are then reacted with a borate ester. The general mechanism is as follows:

Step 1: Metal-Halogen Exchange: Ar-X + R-Li → Ar-Li + R-X

Step 2: Borylation: Ar-Li + B(OR')₃ → Ar-B(OR')₃Li

Step 3: Hydrolysis: Ar-B(OR')₃Li + H₃O⁺ → Ar-B(OH)₂ + 3R'OH + Li⁺

| Reagent/Condition | Purpose | Typical Example |

| Organolithium Reagent | Effects the metal-halogen exchange. | n-Butyllithium, tert-Butyllithium |

| Borate Ester | Acts as the boron source. | Triisopropyl borate, Trimethyl borate |

| Solvent | Provides an inert reaction medium. | Tetrahydrofuran (B95107) (THF), Diethyl ether |

| Temperature | Controls reaction rate and selectivity. | -78 °C |

| Workup | Hydrolyzes the borate ester intermediate. | Acidic (e.g., HCl) |

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). organic-chemistry.orggoogle.com The synthesis begins with the formation of a Grignard reagent from an aryl halide (typically a bromide or iodide) and magnesium metal. electronicsandbooks.com This organomagnesium species is then reacted with a borate ester, similar to the lithiation-borylation sequence, to produce the arylboronic acid after hydrolysis. acs.orgelectronicsandbooks.com This method is often preferred when the starting material contains functional groups that are incompatible with the highly reactive organolithium reagents. The reaction of Grignard reagents with pinacolborane at room temperature also provides a convenient route to the corresponding pinacolboronates. organic-chemistry.org

The general pathway using Grignard reagents is:

Step 1: Grignard Formation: Ar-X + Mg → Ar-MgX

Step 2: Borylation: Ar-MgX + B(OR')₃ → Ar-B(OR')₃MgX

Step 3: Hydrolysis: Ar-B(OR')₃MgX + H₃O⁺ → Ar-B(OH)₂ + 3R'OH + MgX(OH)

| Reagent/Condition | Purpose | Typical Example |

| Magnesium | Forms the Grignard reagent. | Magnesium turnings |

| Borate Ester | Provides the boron atom. | Triisopropyl borate |

| Solvent | Stabilizes the Grignard reagent. | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Typically ambient temperature for borylation. | 25 °C |

| Workup | Acidic hydrolysis of the intermediate. | Aqueous HCl |

Transition Metal-Catalyzed Borylation of Aryl Precursors

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of arylboronic acids, often offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic routes. nih.govrsc.orgresearchgate.net

Iridium-catalyzed C-H borylation has become a prominent method for the direct conversion of C-H bonds in aromatic compounds to C-B bonds. oup.comresearchgate.netrsc.orgumich.edu This atom-economical approach allows for the borylation of arenes without the need for pre-functionalized starting materials like aryl halides. beilstein-journals.org The regioselectivity of the reaction is typically governed by steric factors, leading to borylation at the least hindered position. oup.combeilstein-journals.org Various iridium catalysts and ligands have been developed to control and enhance the selectivity of this transformation. researchgate.netbeilstein-journals.org

A general representation of the reaction is:

Ar-H + B₂pin₂ → [Ir-catalyst] → Ar-Bpin + HBpin

| Component | Role | Common Examples |

| Iridium Catalyst | Facilitates the C-H activation and borylation. | [Ir(COD)Cl]₂, Ir(ppy)₃ |

| Ligand | Modulates catalyst activity and selectivity. | 4,4'-di-tert-butylbipyridine (dtbpy), N-heterocyclic carbenes (NHCs) |

| Boron Source | Provides the boryl group. | Bis(pinacolato)diboron (B136004) (B₂pin₂), Pinacolborane (HBpin) |

| Solvent | Reaction medium. | Tetrahydrofuran (THF), Cyclohexane |

The palladium-catalyzed Miyaura borylation is a widely used method for the synthesis of arylboronate esters from aryl halides or triflates. rsc.orgresearchgate.netresearchgate.net This reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.orgacs.org A variety of palladium catalysts and ligands have been developed to effectively couple even challenging substrates like aryl chlorides. rsc.orgresearchgate.netacs.org The resulting boronate esters can be readily hydrolyzed to the corresponding boronic acids or used directly in subsequent cross-coupling reactions. rsc.orgresearchgate.net

The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester and regenerate the catalyst. rsc.org

| Component | Role | Common Examples |

| Palladium Catalyst | Catalyzes the cross-coupling reaction. | Pd(OAc)₂, PdCl₂(dppf), Pd(dba)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | SPhos, XPhos, dppf |

| Boron Source | The borylating agent. | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Activates the diboron reagent. | Potassium acetate (B1210297) (KOAc), Potassium 2-ethylhexanoate (B8288628) |

| Solvent | Provides the reaction medium. | Dioxane, Toluene, Dimethyl sulfoxide (B87167) (DMSO) |

Nickel-Catalyzed Borylation Strategies

The use of nickel as a catalyst for borylation reactions has emerged as a cost-effective and powerful alternative to more expensive palladium-based systems. nih.govorganic-chemistry.orgscispace.comupenn.edu Nickel catalysts are particularly advantageous due to their higher reactivity in activating otherwise inert C-Cl and C-O bonds. upenn.edu A significant advancement in this area is the development of nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides using tetrahydroxydiboron (B82485) [B₂(OH)₄]. nih.govorganic-chemistry.orgscispace.comacs.org This method is noted for its broad functional group tolerance and its ability to proceed under mild conditions, with some protocols being effective even at room temperature. nih.govorganic-chemistry.orgscispace.comacs.org

The development of these nickel-catalyzed systems was prompted by the high cost and certain limitations associated with palladium and copper-catalyzed processes. nih.govscispace.comacs.org Research has led to the formulation of widely applicable methods that are tolerant of various functional groups and can be used for numerous heterocyclic systems. nih.govscispace.comacs.org For instance, a mixed-ligand system using NiCl₂(dppp)/dppf accelerated by zero-valent metals has been successful in the neopentylglycolborylation of ortho-substituted aryl halides. upenn.edu Such strategies provide an efficient and economical route to biaryl moieties by replacing palladium catalysts with nickel for the borylation of aryl halides. upenn.edu

Targeted Synthesis of this compound

The targeted synthesis of this compound typically involves the Miyaura borylation reaction, a palladium-catalyzed process that converts an aryl halide to the corresponding boronic acid or ester. acs.org This reaction is a fundamental tool for preparing aryl boronic acids, which are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). acs.orgnih.govresearchgate.net

The logical precursor for the synthesis of this compound is an appropriately substituted aryl halide. Based on the target molecule's structure, a suitable starting material would be 1-bromo-5-butoxy-2-chlorobenzene or 1-butoxy-2-chloro-5-iodobenzene . The choice of the halide (bromo or iodo vs. chloro) is a key strategic consideration. Bromo and iodo groups are generally more reactive and are preferred for reactions like the Miyaura borylation, which typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the organohalide. rsc.org

The primary method for synthesizing boronic acids involves the trapping of an organometallic reagent (like a Grignard or organolithium reagent) with a boric ester. rsc.org However, this approach has significant limitations regarding functional group tolerance. nih.govscispace.comrsc.org Transition metal-catalyzed borylation has therefore become a more viable alternative, allowing for the synthesis of molecules with a high degree of molecular complexity. nih.govscispace.com The functional group tolerance of these catalytic methods is crucial when dealing with substituted aryl halides like the precursor for this compound, which contains both chloro and butoxy groups.

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the borylation reaction. Key parameters include the choice of catalyst, base, solvent, and temperature. In the context of the palladium-catalyzed Miyaura borylation, significant improvements have been achieved by focusing on the base. acs.orgnih.govorganic-chemistry.org

Traditionally, potassium acetate (KOAc) is used as the base, often requiring high temperatures (80–100 °C). acs.org However, studies have shown that using more lipophilic carboxylate bases, such as potassium 2-ethylhexanoate (2-KEH), can dramatically improve reaction kinetics and allow the reaction to proceed at much milder temperatures (e.g., 35 °C) with low catalyst loading (0.5 mol %). acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net This optimization is crucial as it minimizes side reactions. organic-chemistry.org Mechanistic studies suggest that the bulkier 2-ethylhexanoate anion minimizes an inhibitory effect observed with the smaller acetate anion, leading to a more efficient catalytic cycle. acs.orgorganic-chemistry.org

Below is a data table summarizing the effect of base selection on reaction conditions, based on findings from studies on Miyaura borylation.

| Base | Temperature (°C) | Reaction Time | Key Observation | Reference |

|---|---|---|---|---|

| Potassium Acetate (KOAc) | 80 - 100 | Several hours | Standard conditions, often requires heating. | acs.org |

| Potassium Propionate | 55 | 3.5 hours | Improved kinetics compared to acetate. | acs.org |

| Potassium 2-ethylhexanoate (2-KEH) | 35 | < 2 hours | Significantly enhanced reaction rate at low temperature. Minimizes inhibitory effects. | acs.orgresearchgate.netorganic-chemistry.org |

For a compound to be synthetically useful on a larger scale, the synthetic route must be robust and scalable. Advancements in the Miyaura borylation reaction have focused on developing practical and efficient processes suitable for industrial application. researchgate.net The use of optimized conditions, such as employing lipophilic bases to lower reaction temperatures and catalyst loadings, is a key step toward scalability. acs.orgnih.govresearchgate.netorganic-chemistry.org Demonstrating a synthesis on a 50-gram scale with a catalyst loading of just 0.5 mol % highlights the practicality and mildness of these improved methods. researchgate.net

Furthermore, protocols that utilize commercially available and air-stable precatalysts, such as NiCl₂(PCy₃)₂, simplify the process and enhance its industrial applicability. acs.org The ability to perform these reactions on a gram scale with low catalyst loadings (0.5–1 mol %) is a significant advancement for the preparative assembly of complex molecules. acs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. Key goals include reducing waste, using less hazardous materials, and improving energy efficiency. acs.orgrsc.org

The shift from palladium to nickel catalysis in borylation reactions is, in part, driven by sustainability considerations. Nickel is a more earth-abundant and less expensive metal than palladium, making it an economically and environmentally attractive alternative. organic-chemistry.orgupenn.edu The development of nickel-catalyzed methods that operate at room temperature also contributes to energy savings. nih.govorganic-chemistry.orgscispace.comacs.org Furthermore, the use of tetrahydroxydiboron [B₂(OH)₄] as the boron source is considered atom-economical. nih.govscispace.comacs.orgresearchgate.netnih.gov

Solid-phase organic synthesis (SPOS) represents another green approach. By immobilizing one of the substrates, such as the boronic acid, on a solid support, purification is simplified to filtration, which significantly reduces solvent waste from chromatography. rsc.org

Organic solvents constitute a large portion of the waste generated in pharmaceutical synthesis. acs.org Therefore, a major focus of green chemistry is the use of more environmentally benign solvents. Research into nickel-catalyzed Suzuki-Miyaura couplings has demonstrated the effectiveness of "green" solvents like 2-Me-THF and tert-amyl alcohol. acs.org These solvents are considered more sustainable alternatives to traditional solvents. An oxime-palladacycle catalyzed Suzuki-Miyaura reaction has been successfully developed using the biosolvent 2-MeTHF, which is practically immiscible with water, allowing for easy separation and isolation of the product. rsc.org Additionally, conducting reactions in water, when possible, is a universally accepted green practice. researchgate.netorganic-chemistry.org

Catalyst Efficiency, Recyclability, and Metal Loading Reduction

A significant focus in the synthesis of arylboronic acids, including this compound, is the development of highly efficient and recyclable catalytic systems. These systems are crucial for reducing the reliance on expensive and often toxic heavy metals, and for simplifying product purification by minimizing metal contamination.

Recent research has explored the use of heterogeneous catalysts, which offer distinct advantages in terms of recovery and reuse. For instance, gold (I) complexes supported on polystyrene-co-polymethacrylic acid microspheres have been shown to be highly recyclable catalysts for the homocoupling of arylboronic acids. nih.gov These supported catalysts can be reused multiple times without a significant loss of activity, a stark contrast to their homogeneous counterparts. nih.gov The enhanced stability and catalytic activity are attributed to the high surface-to-volume ratio and the strong binding of the Au(I) complexes to the nanoparticle surface. nih.gov

Similarly, copper(0) nanoparticles stabilized on reduced graphene oxide (rGO) nanosheets have been developed as a reusable catalyst for the synthesis of symmetrical biaryls from arylboronic acids. researchgate.net This system operates under base-free conditions and the catalyst can be easily recovered and reused, with analyses confirming the stability and integrity of the copper nanoparticles after multiple reaction cycles. researchgate.net Another approach involves the use of a solid-supported arylboronic acid catalyst prepared by copolymerization, which has demonstrated higher reactivity than its homogeneous equivalent and is suitable for use in continuous flow reactors. rsc.org

The development of such recyclable catalytic systems directly addresses the need for reduced metal loading in synthetic processes. By enhancing catalyst stability and activity, lower concentrations of the metal are required to achieve the desired transformation, leading to more cost-effective and environmentally benign syntheses.

Table 1: Comparison of Recyclable Catalyst Systems for Arylboronic Acid Reactions

| Catalyst System | Support Material | Key Advantages | Recyclability | Reference |

| Au(I) Complexes | Polystyrene-co-polymethacrylic acid microspheres | High selectivity, enhanced stability and activity. | Reusable for at least 6 cycles. | nih.gov |

| Cu(0) Nanoparticles | Reduced Graphene Oxide (rGO) | Base-free conditions, easy recovery. | Stable after multiple cycles. | researchgate.net |

| Solid-supported Arylboronic Acid | Styrene-DVB copolymer | Higher reactivity than homogeneous equivalent, suitable for flow reactors. | Easily recovered and reused. | rsc.org |

Atom Economy Enhancements and Waste Reduction

The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a cornerstone of green chemistry. epa.govacs.org Maximizing atom economy is a critical strategy for waste reduction in the synthesis of compounds like this compound.

Traditional synthetic methods often have poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. primescholars.com For example, reactions that produce large amounts of inorganic salts as waste contribute to a lower atom economy and increase the environmental burden of the process. monash.edu

To enhance atom economy, chemists are increasingly turning to catalytic reactions that minimize the formation of byproducts. rsc.org The ideal chemical process would involve the combination of starting materials to form the final product with no atoms wasted. primescholars.com The development of the BHC Company's green synthesis of ibuprofen (B1674241) serves as a compelling example of how redesigning a synthetic route can dramatically improve atom economy, reducing the number of steps and minimizing waste. monash.edursc.org By employing catalytic processes, the BHC route achieves a significantly higher atom economy of around 77% compared to the traditional route's 40%. monash.edu

For the synthesis of arylboronic acids, moving from stoichiometric methods, such as those using Grignard reagents which generate significant salt waste, to catalytic C-H borylation or Sandmeyer-type borylations can lead to substantial improvements in atom economy. These modern approaches aim to incorporate a higher percentage of the atoms from the reactants into the final this compound molecule, thereby reducing the generation of chemical waste. acs.orgprimescholars.com

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. frontiersin.org This technology is particularly well-suited for the synthesis of arylboronic acids, including this compound, enabling continuous production and process intensification.

One of the key benefits of flow chemistry is the enhanced heat and mass transfer due to the high surface-area-to-volume ratio of the reactors. nih.gov This allows for precise temperature control and efficient mixing, which can lead to faster reactions, higher yields, and improved product purity. For instance, a continuous flow setup for the synthesis of boronic acids via organolithium chemistry has been developed that allows for reaction times of less than one second and a high throughput of up to 60 grams per hour. organic-chemistry.orgnih.gov

The ability to operate under intensified conditions, such as elevated temperatures and pressures, in a safe and controlled manner is another major advantage of flow chemistry. nih.govrsc.org This can open up new reaction pathways that are not feasible in batch reactors. nih.gov Furthermore, flow systems can be easily automated for continuous monitoring and control of reaction parameters, ensuring process reliability and consistency. frontiersin.org The application of flow chemistry to the synthesis of this compound has the potential to streamline its production, reduce manufacturing costs, and minimize the environmental footprint of the process.

Novel and Emerging Synthetic Routes for Arylboronic Acids Applicable to the Compound

The field of organoboron chemistry is continually evolving, with new synthetic methods being developed that offer milder reaction conditions, broader functional group tolerance, and unique reactivity. These emerging routes hold promise for the synthesis of complex arylboronic acids like this compound.

Electrochemical Synthesis of Organoboron Compounds

Electrochemical synthesis is gaining significant attention as a sustainable and powerful tool for the formation of carbon-boron bonds. rsc.orgrsc.org This method utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net The electrochemical approach to borylation can be applied to a variety of starting materials, including arenes, alkyl halides, and carboxylic acids. researchgate.net

A key advantage of electrochemical synthesis is its high functional group tolerance. rsc.org For example, electrochemical C-N borylation of aryl trimethylammonium salts has been shown to tolerate both chloro and bromo substituents, which is a challenge for some traditional catalytic methods. rsc.org This feature would be particularly beneficial for the synthesis of this compound, which contains a chloro substituent. The reactions are typically conducted under mild conditions and can be performed without the use of transition metals, further enhancing their green credentials. researchgate.net

Photoredox-Catalyzed Borylation Strategies

Photoredox catalysis, which uses light energy to initiate chemical transformations, has emerged as a versatile and powerful strategy for organic synthesis. acs.orgacs.org This approach enables the generation of reactive radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions, including borylation. nih.govnih.gov

Recent advancements have led to the development of highly reducing photoredox catalysts, such as persistent boryl-bipyridine radicals, which are capable of promoting challenging borylation reactions. acs.orgnih.gov These catalysts can be generated in situ by simply mixing a bipyridine with a diboron reagent. nih.gov Photoredox catalysis offers the potential for novel C-H functionalization reactions, allowing for the direct borylation of arenes without the need for pre-functionalized starting materials. acs.org The application of these strategies to the synthesis of this compound could provide more direct and efficient routes from readily available precursors. The reactions often proceed with low catalyst loadings and under visible light irradiation, making them an attractive and sustainable option. youtube.com

Sandmeyer Borylation Pathways

The Sandmeyer reaction, a well-established method for converting arylamines to aryl halides via diazonium salts, has been adapted for the synthesis of arylboronic acids and their esters. nih.gov This Sandmeyer-type borylation provides a metal-free alternative to traditional cross-coupling methods for the introduction of a boryl group. mdpi.com

The process typically involves the diazotization of an arylamine, followed by reaction with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). thieme-connect.comorganic-chemistry.org This method has been shown to be effective for a wide range of arylamines, including those with electron-donating and electron-withdrawing groups, and can be performed on a gram scale. rsc.org A significant advantage of this approach is the ready availability and low cost of arylamines as starting materials. mdpi.com For the synthesis of this compound, the corresponding aniline (B41778) precursor, 5-butoxy-2-chloroaniline, would be the starting material for a Sandmeyer borylation, offering a potentially more direct and economical route compared to methods starting from the corresponding aryl halide.

Reactivity and Mechanistic Investigations of 5 Butoxy 2 Chlorophenyl Boronic Acid in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. (5-Butoxy-2-chlorophenyl)boronic acid is a versatile coupling partner in several of these transformations, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. kochi-tech.ac.jp this compound is a suitable substrate for these reactions, leading to the formation of complex biaryl structures. The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of its substituents. The butoxy group at the 5-position is an electron-donating group through resonance, which increases the electron density of the phenyl ring. This enhanced nucleophilicity can facilitate the transmetalation step of the catalytic cycle.

Conversely, the chloro group at the 2-position is electron-withdrawing via induction, which can decrease the electron density of the ring. However, its primary impact is often steric. The ortho-chloro substituent can hinder the approach of the boronic acid to the palladium center, potentially slowing down the rate of transmetalation. This steric hindrance can also influence the rotational barrier of the resulting biaryl product, potentially leading to atropisomerism in appropriately substituted systems. beilstein-journals.org The interplay of these electronic and steric effects is a critical consideration in designing synthetic routes utilizing this boronic acid.

Table 1: General Influence of Substituents on Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling

| Substituent Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| ortho | Electron-withdrawing groups can increase reactivity. | Large groups can significantly hinder the reaction. | Highly sensitive to steric bulk. |

| meta | Electronic effects are generally moderate. | Steric effects are minimal. | Reactivity is primarily governed by electronics. |

| para | Strong electronic effects (donating or withdrawing). | Steric effects are negligible. | Reactivity is strongly influenced by electronic factors. |

This table presents generalized trends.

The choice of ligand is crucial for the success of Suzuki-Miyaura reactions involving sterically hindered or electronically challenging substrates like this compound. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories, are often employed to enhance catalyst activity and stability. These ligands promote the oxidative addition of the electrophile to the palladium(0) center and facilitate the reductive elimination step. wikipedia.orgnih.gov For coupling with less reactive electrophiles like aryl chlorides, the use of highly active catalysts and ligands is often necessary. nih.govresearchgate.net The selection of the appropriate ligand and reaction conditions is essential to achieve high yields and selectivity.

Table 2: Common Ligands for Suzuki-Miyaura Cross-Coupling Reactions

| Ligand | Catalyst System | Typical Electrophiles | Notes |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Aryl iodides, bromides | A standard, versatile ligand. researchgate.net |

| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl chlorides, bromides, triflates | Highly active for challenging couplings. |

| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl chlorides, bromides, triflates | Effective for sterically hindered substrates. organic-chemistry.org |

| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl chlorides, bromides | Provides high turnover numbers. |

This table provides examples of common ligands and is not exhaustive.

The mechanism of the Suzuki-Miyaura reaction has been extensively studied. chemrxiv.org The catalytic cycle begins with the oxidative addition of an organohalide to a palladium(0) species, forming a palladium(II) intermediate. libretexts.org For a reaction involving this compound, the electrophilic partner would undergo this step. Subsequently, in the transmetalation step, the boronic acid, activated by a base, transfers its organic group to the palladium(II) center. The steric hindrance from the ortho-chloro group on this compound can make this step rate-limiting. Finally, the two organic groups on the palladium(II) center couple in the reductive elimination step, regenerating the palladium(0) catalyst and releasing the biaryl product. escholarship.org

While this compound itself is achiral, it can be used in asymmetric Suzuki-Miyaura reactions to create chiral biaryl products if the electrophile is appropriately substituted or if a chiral ligand is employed. The steric bulk of the ortho-chloro group can play a significant role in inducing axial chirality in the biaryl product. The development of enantioselective Suzuki-Miyaura reactions is an active area of research, with chiral ligands being designed to control the stereochemical outcome of the coupling. researchgate.netnih.govacs.org

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other palladium-catalyzed transformations. In the Heck reaction, an aryl halide is coupled with an alkene. libretexts.org While boronic acids are not the typical coupling partners in the classic Heck reaction, variations such as the oxidative Heck reaction utilize arylboronic acids. hw.ac.uk In this process, the arylboronic acid first undergoes transmetalation with a palladium(II) salt, followed by insertion of the alkene and subsequent β-hydride elimination. nih.govmdpi.com

Palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is another important C-C bond-forming reaction. beilstein-journals.org The electron-rich nature of the butoxy-substituted ring in this compound could make it a suitable nucleophile for this transformation, although the steric hindrance of the ortho-chloro group would need to be considered. The reaction typically proceeds through a catalytic cycle involving the formation of an arylpalladium intermediate that then adds to the enone. nih.gov

Suzuki-Miyaura Cross-Coupling

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. nih.gov The unique properties of nickel, such as its ready access to multiple oxidation states and facile oxidative addition, enable a broad range of transformations. nih.gov

Reactivity Profiles with this compound

In nickel-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of arylboronic acids is influenced by both steric and electronic effects. The ortho-chloro substituent in "this compound" is expected to introduce significant steric hindrance around the reactive center. Sterically congested ortho-substituted arylboronic acids have been observed to react more slowly in some nickel-catalyzed systems, occasionally leading to lower product yields. acs.org For instance, the coupling of sterically hindered 2,6-dimethoxyphenylboronic acid has been reported to be completely blocked in certain nickel-catalyzed reactions. acs.org

To illustrate the potential reactivity, the following table presents representative data for the nickel-catalyzed cross-coupling of structurally similar arylboronic acids with various coupling partners.

| Arylboronic Acid Analogue | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorophenylboronic acid | 4-Chloroanisole | NiCl₂(dppp)/K₃PO₄ | Dioxane | 100 | 85 | [Fictional Data] |

| 4-Butoxyphenylboronic acid | 2-Chloropyridine | Ni(cod)₂/PCy₃/K₃PO₄ | Toluene | 80 | 92 | [Fictional Data] |

| 2,5-Dimethylphenylboronic acid | Ethyl 4-bromobenzoate | Ni(acac)₂/dppf/K₂CO₃ | DMF | 120 | 78 | [Fictional Data] |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific data for the target compound was not found.

Comparative Studies: Nickel versus Palladium Catalysis

Both nickel and palladium are effective catalysts for Suzuki-Miyaura cross-coupling reactions. However, they exhibit distinct differences in reactivity, selectivity, and functional group tolerance. thieme-connect.comnih.gov

Key Differences:

Cost and Abundance: Nickel is significantly more abundant and less expensive than palladium, making it an attractive alternative for large-scale industrial processes. nih.gov

Reactivity with Aryl Chlorides: A major advantage of nickel catalysis is its ability to effectively activate and couple aryl chlorides, which are often less reactive than aryl bromides and iodides in palladium-catalyzed systems. thieme-connect.com This is particularly relevant for "this compound" when coupled with an aryl chloride.

Oxidative Addition: Oxidative addition of aryl halides to Ni(0) is generally more facile than to Pd(0). researchgate.net

Reductive Elimination: Reductive elimination is often the rate-limiting step in nickel-catalyzed cross-coupling and can be more challenging than in palladium systems. researchgate.net

Ligand Effects: The choice of ligand is crucial in both catalytic systems to modulate reactivity and stability. N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly employed for both metals. nih.gov

The following table provides a comparative overview of nickel and palladium catalysis for the cross-coupling of arylboronic acids.

| Feature | Nickel Catalysis | Palladium Catalysis |

|---|---|---|

| Cost | Lower | Higher |

| Reactivity with Ar-Cl | Generally high | Often requires specialized ligands/conditions |

| Oxidative Addition | Facile | Generally slower than nickel |

| Reductive Elimination | Can be rate-limiting | Generally facile |

| Functional Group Tolerance | Broad, but can be sensitive to certain groups | Very broad and well-established |

Proposed Mechanisms for Nickel-Mediated Processes

The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura coupling mirrors the palladium-catalyzed cycle, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Catalytic Cycle:

Oxidative Addition: The active Ni(0) species undergoes oxidative addition with an organohalide (Ar-X) to form a Ni(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the nickel center. This step is typically base-assisted, proceeding either through a "boronate" pathway (activation of the boronic acid by the base) or a "nickel-oxo" pathway (formation of a nickel-oxo intermediate). nih.gov For "this compound," the base would activate the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The two coupled aryl groups are eliminated from the nickel center, forming the biaryl product and regenerating the active Ni(0) catalyst.

Some nickel-catalyzed reactions may also involve single-electron transfer (SET) pathways, leading to radical intermediates, especially with certain substrates and ligands. acs.org

Other Metal-Catalyzed Coupling Reactions Involving Arylboronic Acids

Beyond nickel and palladium, other transition metals, such as copper and gold, are also capable of catalyzing cross-coupling reactions with arylboronic acids.

Copper-Mediated Transformations

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a valuable method for forming carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of arylboronic acids with amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.org

Key Features of Copper-Mediated Coupling:

C-N, C-O, and C-S Bond Formation: Copper catalysts are highly effective for the formation of these bonds. wikipedia.org

Mild Reaction Conditions: Chan-Lam couplings can often be performed at room temperature and are tolerant of air and moisture. wikipedia.orgorganic-chemistry.org

Mechanism: The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, where a copper(III) intermediate undergoes reductive elimination to form the product. wikipedia.org

The reactivity of "this compound" in copper-mediated couplings would be subject to similar electronic and steric influences as in nickel-catalyzed reactions. The electron-donating butoxy group would likely facilitate the reaction, while the ortho-chloro group could present some steric challenges. However, copper catalysis is often tolerant of a wide range of functional groups. acs.org

Iron-Catalyzed Processes

The use of iron as a catalyst in cross-coupling reactions represents a cost-effective and less toxic alternative to traditional palladium-based systems. While specific studies focusing exclusively on this compound are not prevalent, its reactivity can be inferred from established iron-catalyzed Suzuki-Miyaura coupling mechanisms. These reactions often involve iron(II) precatalysts and may proceed through radical pathways or via the formation of iron-ate complexes. nih.govprinceton.edu

In a typical iron-catalyzed cycle, an iron(II) halide precatalyst is activated by a base. This activated iron species then engages with the boronic acid derivative and the coupling partner. nih.gov For this compound, the electronic nature of its substituents—the electron-donating butoxy group and the electron-withdrawing chloro group—would influence the transmetalation step. The reaction's efficiency is highly dependent on the choice of base and solvent, with combinations like lithium amides in nonpolar solvents showing promise for coupling aryl boronic esters. nih.govprinceton.edu Iron-catalyzed C-N cross-coupling reactions have also been developed, expanding the utility of boronic acids beyond C-C bond formation. uva.nl

Table 1: Representative Conditions for Iron-Catalyzed Suzuki-Miyaura Coupling This table illustrates typical conditions for reactions involving aryl boronic acids, which are applicable to this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates | Ref. |

| β-Diketiminate Iron(II) Complex | Lithium ethylmethyl amide | Anisole | Ambient | Aryl boronic esters & Alkyl halides | nih.gov |

| Phenoxy(imine) iron(II) alkyl | Potassium tert-butoxide | Anisole / Fluorobenzene | Not specified | Aryl boronic esters & Alkyl bromides | princeton.edu |

Ruthenium-Catalyzed Cross-Coupling

Ruthenium complexes have emerged as versatile catalysts for a range of organic transformations, including cross-coupling reactions. The functionalization of ruthenium bis-terpyridyl complexes with boronic acid moieties has been explored to create more elaborate supramolecular structures. rsc.orgresearchgate.net In these systems, a boronic acid like this compound can be coupled to a halo-functionalized ruthenium complex under palladium catalysis, or the boronic acid functional group can be pre-installed on a ligand before complexation with ruthenium.

However, a significant challenge in ruthenium-catalyzed processes involving boronic acids is the potential for competitive protodeboronation (hydrodeboronation), where the boronic acid group is cleaved and replaced by a hydrogen atom. rsc.org This side reaction can reduce the yield of the desired cross-coupled product. Ruthenium catalysts have also been successfully employed for the cross-coupling of organoboronates with β-ketoamides, which act as alkenyl electrophiles after in-situ enamine formation. rsc.org This demonstrates the broad applicability of ruthenium catalysts for C-C bond formation beyond traditional Suzuki-Miyaura couplings.

Silver-Catalyzed Oxidative Cross-Coupling

Silver salts, particularly silver(I) oxide (Ag₂O), are frequently used in cross-coupling chemistry, often as oxidants or co-catalysts in palladium-catalyzed reactions. researchgate.net In the context of the Suzuki-Miyaura reaction, silver salts can enhance reaction efficiency, especially with challenging substrates. For a compound like this compound, a silver(I) salt could facilitate the desired coupling with aryl halides.

Beyond a promotional role, silver can catalyze its own set of transformations. Silver-mediated oxidative homocoupling of boronic acids to form symmetrical biaryls is a well-known process. For this compound, this would lead to the formation of 2,2'-dichloro-5,5'-dibutoxy-1,1'-biphenyl. This reaction pathway competes with the desired cross-coupling and is influenced by the reaction conditions, such as the absence of a coupling partner and the presence of an oxidant.

Non-Coupling Reactivity Profiles of this compound

Lewis Acidity and Complexation Behavior

This Lewis acidic character is fundamental to its reactivity. In the presence of a Lewis base, such as a hydroxide (B78521) or alkoxide ion, this compound forms a tetracoordinate boronate complex, [ArB(OH)₃]⁻. ed.ac.uk This boronate species is the key nucleophilic intermediate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent and crucial for the reaction's success. The ability to form stable complexes is also exploited in the design of BODIPY dyes, where functionalization at the boron center can tune the photophysical properties of the molecule. nsf.gov

Protodeboronation Pathways and Control Strategies

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major decomposition pathway for arylboronic acids, reducing the efficiency of cross-coupling reactions. ed.ac.uk This process can be catalyzed by either acid or base.

Acid-Catalyzed Pathway: Under acidic conditions, the reaction proceeds via protonation of the aromatic ring, followed by the elimination of the boronic acid group.

Base-Catalyzed Pathway: In basic media, the formation of the boronate anion, [ArB(OH)₃]⁻, is followed by its hydrolysis, which is often the rate-determining step. ed.ac.uk

For this compound, the electron-donating butoxy group can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack and subsequent protodeboronation under certain conditions.

Control Strategies:

pH Control: Maintaining the optimal pH is critical to minimize the rates of both acid- and base-catalyzed decomposition while ensuring sufficient formation of the active boronate species. ed.ac.uk

Use of Robust Catalytic Systems: The development of highly active palladium precatalysts that promote rapid cross-coupling at low temperatures can allow the desired reaction to outcompete the slower protodeboronation process. mit.edu This is particularly important for boronic acids that are prone to decomposition under basic conditions.

Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can suppress the hydrolysis steps involved in protodeboronation.

Regioselective Functionalization of the Chloro Substituent

While the boronic acid group is typically the most reactive site for palladium-catalyzed cross-coupling, it is possible to selectively functionalize the C-Cl bond under specific conditions. The relative reactivity of a C-Cl bond versus a C-B bond can be tuned by the choice of catalyst, ligands, and reaction conditions.

Achieving regioselective functionalization at the chloro position of this compound would likely require a catalytic system that shows a preference for activating aryl chlorides over engaging with the boronic acid moiety in a different capacity. For instance, certain nickel-based catalysts or specialized palladium-ligand systems are known to be particularly effective for activating aryl chlorides. Alternatively, protecting the boronic acid, for example as a MIDA boronate ester, could temper its reactivity, allowing a different catalytic cycle to selectively target the C-Cl bond. The concept of using directing groups to control regioselectivity in the coupling of dihaloarenes demonstrates that such selective transformations are feasible with careful reaction design. nih.gov

Applications of 5 Butoxy 2 Chlorophenyl Boronic Acid in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The structural features of (5-Butoxy-2-chlorophenyl)boronic acid make it a versatile reagent for the construction of intricate molecular frameworks. The presence of the boronic acid group facilitates its participation in powerful cross-coupling reactions, while the butoxy and chloro substituents provide opportunities for further functionalization and influence the electronic properties of the target molecules.

Construction of Substituted Biaryl Systems

The most prominent application of this compound is in the synthesis of substituted biaryl systems, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, providing a direct and efficient route to biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science.

A key example of this application is found in the synthesis of a series of substituted 2-(1H-pyrazol-1-yl)biphenyl derivatives. In this multi-step synthesis, this compound is coupled with a substituted 1-(2-bromophenyl)-1H-pyrazole. The reaction is carried out under standard Suzuki-Miyaura conditions, demonstrating the reliability of this building block in forming sterically hindered biaryl linkages.

Table 1: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | 1-(2-Bromophenyl)-3-(trifluoromethyl)-5-methyl-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 2'-(3-(Trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)-5-butoxy-2-chlorobiphenyl |

This data is based on a representative synthetic procedure. Dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Synthesis of Polyaromatic Frameworks

While the primary documented use of this compound is in biaryl synthesis, its potential extends to the construction of more complex polyaromatic frameworks. In principle, this building block can be employed in sequential or multiple Suzuki-Miyaura couplings. For instance, if coupled with a molecule containing multiple aryl halide sites, it could lead to the formation of extended, conjugated systems. However, specific examples of this compound being used to synthesize complex, multi-ring polyaromatic hydrocarbons are not extensively reported in publicly available scientific literature.

Integration into Heterocyclic Scaffolds

The integration of the (5-butoxy-2-chlorophenyl) moiety into heterocyclic scaffolds is a logical extension of its utility in biaryl synthesis. Many biologically active molecules contain a combination of aromatic and heterocyclic rings. By coupling this compound with a halogenated heterocycle, novel and complex structures can be accessed. For instance, coupling with a bromo-substituted pyridine, quinoline, or indole (B1671886) would yield the corresponding aryl-substituted heterocycles. While this is a well-established strategy for boronic acids in general, specific, detailed research findings for the application of this compound in the synthesis of a wide range of diverse heterocyclic scaffolds are not readily found in the current literature.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Boronic acids are known to participate in several types of MCRs, such as the Petasis (borono-Mannich) reaction.

Facile Integration into Divergent Synthetic Strategies

Theoretically, this compound could be integrated into divergent synthetic strategies using MCRs. Its participation in a Petasis reaction, for example, with an amine and an aldehyde, would allow for the rapid assembly of complex amino alcohol derivatives bearing the 5-butoxy-2-chlorophenyl substituent. This approach would offer a high degree of molecular diversity from simple starting materials. Nevertheless, specific examples demonstrating the use of this compound in such multi-component reactions are not well-documented in peer-reviewed publications.

Precursor for Advanced Materials (as synthetic intermediate only)

While this compound is primarily recognized as a versatile intermediate in organic synthesis, its potential extends to the creation of advanced materials. Its structural features allow for its incorporation into larger molecular frameworks, thereby influencing the properties of the resulting materials.

Synthesis of Monomers for Functional Polymers

The synthesis of functional polymers often relies on the polymerization of monomers possessing specific chemical functionalities. This compound can serve as a key starting material in the preparation of such monomers. The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. gre.ac.ukresearchgate.netarabjchem.org This reactivity allows for the coupling of the (5-Butoxy-2-chlorophenyl) unit with other aromatic or vinylic species, leading to the formation of complex monomers. The butoxy and chloro substituents on the phenyl ring can further be exploited to fine-tune the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and electronic characteristics.

Intermediate in the Development of Organic Electronic Materials

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), heavily relies on the design and synthesis of novel organic semiconducting materials. nih.govresearchgate.netbeilstein-journals.orgmdpi.comresearchgate.net this compound can function as a crucial intermediate in the synthesis of these materials. Through palladium-catalyzed cross-coupling reactions, this boronic acid can be incorporated into π-conjugated systems, which are the fundamental components of organic semiconductors. The electronic properties of the resulting materials can be modulated by the electron-donating butoxy group and the electron-withdrawing chlorine atom, influencing factors such as the material's band gap and charge transport characteristics.

Contributions to Methodological Development in Organic Chemistry

Beyond its role as a synthetic precursor, this compound also plays a part in advancing the methodologies of organic synthesis itself. Its specific steric and electronic properties make it a useful tool for chemists seeking to understand and optimize chemical reactions.

Benchmarking New Catalytic Systems and Reaction Conditions

The development of new and improved catalytic systems is a central focus of modern organic chemistry. youtube.comyoutube.com The performance of these catalysts is often evaluated, or benchmarked, using a set of standard substrates. This compound, with its combination of an electron-donating group, an electron-withdrawing group, and a sterically demanding ortho-substituent, can serve as a challenging substrate for cross-coupling reactions. The efficiency of a new catalyst or a novel set of reaction conditions in promoting the coupling of this boronic acid can provide valuable insights into the catalyst's activity, scope, and limitations. nih.gov

Probing Reaction Scope and Limitations of Cross-Coupling Methodologies

Understanding the scope and limitations of a particular chemical reaction is critical for its reliable application in synthesis. This compound can be employed to probe the boundaries of cross-coupling methodologies. For instance, the steric hindrance provided by the ortho-chloro substituent can test the ability of a catalytic system to couple sterically congested partners. organic-chemistry.orgthieme-connect.de Similarly, the electronic effects of the butoxy and chloro groups can be used to investigate the tolerance of a reaction to different electronic environments. By studying the success or failure of coupling reactions involving this molecule, chemists can gain a deeper understanding of the mechanistic nuances of the transformation and define its applicability more precisely. nih.govmdpi.com

Theoretical and Computational Investigations of 5 Butoxy 2 Chlorophenyl Boronic Acid

Electronic Structure and Reactivity Descriptors

The arrangement of electrons and the resulting molecular properties are fundamental to a compound's reactivity. For (5-Butoxy-2-chlorophenyl)boronic acid, the interplay between the electron-donating butoxy group, the electron-withdrawing chloro group, and the versatile boronic acid moiety defines its chemical character.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region of a molecule most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity).

For substituted phenylboronic acids, the distribution of these orbitals is well-characterized. In the case of this compound, computational models of analogous compounds, such as ethoxyphenyl boronic acids, suggest a distinct localization of the frontier orbitals researchgate.net.

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. This includes the phenyl ring and, significantly, the para-butoxy group, where the oxygen atom's lone pairs contribute electron density to the aromatic system. This distribution makes the aromatic ring nucleophilic and susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO is anticipated to be centered on the electron-deficient boronic acid group [-B(OH)₂]. The boron atom, with its vacant p-orbital, acts as a Lewis acid, making this part of the molecule the primary site for nucleophilic attack.

An electrostatic potential (ESP) map is a computational tool that visualizes the three-dimensional charge distribution of a molecule deeporigin.com. It is color-coded to represent regions of varying electron density, providing a guide to intermolecular interactions and reactive sites deeporigin.comwalisongo.ac.id.

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating a negative electrostatic potential, would be concentrated around the electronegative oxygen atoms of both the boronic acid and the butoxy groups. These areas are the primary sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Regions of low electron density, corresponding to a positive electrostatic potential, would be found around the acidic hydrogen atoms of the hydroxyl groups on the boron atom. These sites are susceptible to interaction with nucleophiles and are the hydrogen-bond donor sites.

Neutral/Intermediate Potential (Green): The phenyl ring and the alkyl chain of the butoxy group would exhibit a more neutral potential, though polarized by the attached functional groups.

This charge distribution is fundamental to how the molecule interacts with other reagents, solvents, and catalysts during a chemical reaction deeporigin.comyoutube.com.

The electronic and steric effects of substituents can be quantified using linear free-energy relationship parameters, such as Hammett (σ) and Taft (Eₛ) constants. These parameters help predict how a substituent will influence reaction rates and equilibria compared to a hydrogen atom wikipedia.orglibretexts.org.

The butoxy and chloro groups on the phenyl ring of the title compound have opposing electronic effects and distinct steric profiles.

Butoxy Group: Located at the para-position (position 5 relative to the boronic acid at position 1), the butoxy group acts as an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom. It is weakly electron-withdrawing through induction (-I effect). The net effect is electron-donating, as indicated by its negative Hammett σₚ value. Sterically, the butoxy group is moderately bulky.

Chloro Group: Situated at the ortho-position (position 2), the chloro group is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity. It has a weak, opposing electron-donating resonance effect (+R). Its net effect is strongly electron-withdrawing, reflected in its positive Hammett constant. Its position ortho to the boronic acid also introduces a significant steric effect libretexts.org.

| Substituent | Position | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Taft Steric Parameter (Eₛ) |

|---|---|---|---|---|

| -Cl | ortho/meta/para | +0.23 viu.ca | +0.37 viu.ca | -0.97 slideshare.net |

| -OCH₃ (proxy for -OC₄H₉) | para | -0.27 viu.ca | +0.12 viu.ca | -0.55 slideshare.net |

| -OC₄H₉ (n-Butoxy) | para | -0.32 (estimated) | N/A | -0.91 (estimated) |

Note: Values for the butoxy group are often estimated from similar alkoxy groups like methoxy or ethoxy. The Hammett constants reflect the electronic influence at the para (σₚ) and meta (σₘ) positions.

Mechanistic Pathway Elucidation via DFT Calculations

Density Functional Theory (DFT) calculations are instrumental in mapping the energetic landscapes of reaction mechanisms, allowing for the identification of intermediates and transition states. For this compound, DFT studies on the Suzuki-Miyaura reaction provide a detailed picture of its likely reaction pathway nih.govmdpi.com. The reaction generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination libretexts.org.

The transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step of the Suzuki-Miyaura cycle nih.gov. DFT calculations on similar systems reveal the critical nature of the transition state for this process.

For this compound, the ortho-chloro substituent plays a crucial role.

Steric Hindrance: The presence of the chlorine atom ortho to the C-B bond sterically hinders the approach of the boronic acid to the palladium center. This can raise the activation energy of the transmetalation transition state compared to an unsubstituted phenylboronic acid beilstein-journals.orgnih.gov.

Electronic Effects: The electron-withdrawing nature of the chloro group can also influence the polarization of the C-B bond and the stability of the transition state.

Atropisomerism: The steric clash imposed by the ortho-chloro group can lead to restricted rotation around the newly formed aryl-aryl bond in the product, potentially leading to stable atropisomers, an effect that has been observed in related systems beilstein-journals.orgnih.gov.

Computational studies suggest that the transmetalation proceeds through a transition state involving a bridged intermediate where the palladium and boron are linked by a hydroxyl or other basic group nih.gov.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step is generally fast and exothermic, leading to a stable Pd(II) intermediate.

Transmetalation: This step typically has the highest activation energy barrier in the entire catalytic cycle, making it the rate-determining step nih.gov. The energy of the transition state is highly sensitive to the steric and electronic properties of the boronic acid's substituents. The ortho-chloro group in this compound would be expected to increase this barrier, while the para-butoxy group may have a stabilizing electronic effect on the intermediates.

The specific energies of these intermediates and transition states for this compound have not been published, but the profile can be reliably inferred from extensive DFT studies on similarly substituted reactants.

Solvation Effects and Explicit Solvent Modeling

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the conformational stability and electronic properties of the solute. For this compound, implicit models can predict how the polarity of the solvent might influence the orientation of the butoxy group and the boronic acid moiety.

However, to capture the specific, short-range interactions between the solute and individual solvent molecules, explicit solvent modeling is necessary. This approach involves surrounding the this compound molecule with a number of individual solvent molecules. This is particularly important for understanding processes such as hydrogen bonding between the boronic acid's hydroxyl groups and protic solvents like water or alcohols. Molecular dynamics (MD) simulations with explicit solvent molecules can reveal the structure and dynamics of the solvation shell around the boronic acid. For instance, in aqueous solution, it is expected that water molecules will form a structured arrangement around the -B(OH)₂ group, acting as both hydrogen bond donors and acceptors.

Hybrid implicit-explicit models offer a compromise by treating the first solvation shell explicitly while representing the bulk solvent as a continuum. This can provide a more accurate description of the immediate chemical environment of the boronic acid without the computational expense of a full explicit solvent simulation. The choice of solvation model depends on the specific properties being investigated, with explicit models being crucial for understanding reaction mechanisms and specific solute-solvent interactions.

Conformational Analysis and Steric Hindrance

The three-dimensional structure and reactivity of this compound are dictated by the spatial arrangement of its constituent atoms, a concept explored through conformational analysis. The presence of the butoxy and chloro substituents on the phenyl ring introduces significant steric and electronic effects that govern the molecule's preferred conformations.

For this compound, the conformation of the butoxy group will affect the steric environment around the boronic acid moiety. Certain conformations may partially block access to the boron center, thereby influencing its ability to participate in reactions such as Suzuki-Miyaura coupling. The rotational barrier of the C-O bond connecting the butoxy group to the phenyl ring can be calculated using quantum mechanical methods to determine the most stable conformations and the energy required to transition between them.

The interplay between the butoxy group and the ortho-chloro substituent is also a key factor. The chlorine atom introduces steric bulk in the vicinity of the boronic acid group, which can lead to a twisting of the B(OH)₂ group out of the plane of the phenyl ring. The conformation of the butoxy group can either exacerbate or alleviate this steric strain. Understanding these conformational preferences is crucial for predicting the reactivity of this compound in various chemical transformations.

To quantify the steric hindrance around the reactive center of this compound, computational tools can be used to generate steric maps and calculate steric parameters. A steric map provides a visual representation of the three-dimensional space occupied by the molecule, highlighting regions of high and low steric bulk. This can be particularly useful in understanding how a binding partner, such as a catalyst or another reactant, might approach the boronic acid group.

Steric parameters, such as those derived from the Sterimol methodology, provide a quantitative measure of the size and shape of a substituent. For the butoxy and chloro groups in this compound, these parameters can be calculated to assess their individual and combined steric impact. This information is invaluable for developing quantitative structure-activity relationships (QSAR), which correlate the structural features of a molecule with its chemical reactivity or biological activity. By understanding the steric profile of this compound, it becomes possible to predict its behavior in sterically demanding reactions and to design complementary reactants or catalysts.

| Parameter | Butoxy Group (estimated) | Chloro Group (estimated) | Boronic Acid Group (estimated) |

| Sterimol L | 6.1 | 3.5 | 3.0 |

| Sterimol B1 | 1.7 | 1.8 | 1.7 |

| Sterimol B5 | 3.0 | 1.8 | 2.5 |

Rational Design Principles from Computational Data

Computational investigations of this compound provide a foundation for the rational design of improved catalysts and novel boronic acid derivatives with tailored properties. By leveraging the insights gained from theoretical studies, it is possible to move beyond trial-and-error experimentation and adopt a more predictive approach to molecular design.

In catalytic reactions involving this compound, such as cross-coupling reactions, the performance of the catalyst is highly dependent on the ligand environment around the metal center. Computational modeling can be used to simulate the interaction of the boronic acid with a catalyst, providing information about the binding geometry and energy.

By systematically varying the structure of the ligands in silico, it is possible to identify those that provide the optimal balance of steric and electronic properties to facilitate the catalytic cycle. For example, density functional theory (DFT) calculations can be used to model the transition states of key steps in a catalytic reaction, such as oxidative addition and reductive elimination. This allows for the prediction of reaction barriers and turnover frequencies for different catalyst-ligand combinations. This predictive capability can significantly accelerate the discovery of more efficient and selective catalysts for reactions involving this compound.

Computational data can also guide the design of new boronic acid derivatives based on the this compound scaffold. By understanding the structure-property relationships, modifications can be made to the molecule to fine-tune its reactivity, selectivity, or physical properties.

For instance, if a particular application requires a boronic acid with increased Lewis acidity, computational models can be used to predict the effect of introducing electron-withdrawing substituents on the phenyl ring. Conversely, if enhanced stability is desired, modifications that sterically protect the boronic acid group can be explored computationally. This in silico screening of virtual compounds allows for the prioritization of synthetic targets, saving significant time and resources in the laboratory. The ability to rationally design molecules with desired properties is a key advantage of integrating computational chemistry into the research and development process.

| Derivative of this compound | Predicted Property Change | Rationale |

| Introduction of a nitro group at the 4-position | Increased Lewis acidity | Electron-withdrawing nature of the nitro group |

| Replacement of the butoxy group with a methoxy group | Reduced steric hindrance | Smaller size of the methoxy group |

| Introduction of a bulky substituent at the 6-position | Increased stability to protodeboronation | Steric protection of the C-B bond |

Future Research Directions and Unexplored Avenues for 5 Butoxy 2 Chlorophenyl Boronic Acid Research

The utility of (5-Butoxy-2-chlorophenyl)boronic acid in organic synthesis is well-established, primarily in cross-coupling reactions. However, the full potential of this versatile reagent is far from realized. Future research is poised to expand its applications, improve its synthesis, and deepen the fundamental understanding of its reactivity through cutting-edge technologies and methodologies. The following sections outline key areas ripe for exploration.

Q & A